

An In-depth Technical Guide to 4-Chlorobutanal (C4H7CIO)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chlorobutanal**, a reactive aldehyde and a key intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Data

4-Chlorobutanal is a colorless to pale yellow liquid known for its pungent odor and high reactivity.[1][2] Due to its inherent instability and tendency to polymerize, it is often generated in situ or used in the form of its more stable acetal derivatives for synthetic applications.

Physicochemical Properties

The key physical and chemical properties of **4-Chlorobutanal** are summarized in the table below for easy reference.



Property	Value	Source(s)	
Molecular Formula	C4H7CIO	[1][3]	
Molecular Weight	106.55 g/mol	[1][3]	
CAS Number	6139-84-0	[1][3]	
Appearance	Colorless to pale yellow liquid	[1][2]	
Odor	Pungent	[1]	
Boiling Point	118.37°C (estimated) [3]		
Density	1.106 g/cm³ (estimated) [3]		
Flash Point	51°C [3]		
Refractive Index	1.4466 (estimated)	[3]	

Spectroscopic Data

Experimental spectroscopic data for **4-Chlorobutanal** is not widely available, likely due to its instability. The following table includes predicted Nuclear Magnetic Resonance (NMR) data and calculated mass spectrometry values. For comparison, experimental data for the structurally related butanal is also provided.

Data Type	4-Chlorobutanal (Predicted/Calculat ed)	Butanal (Experimental)	Source(s)
¹ H NMR	Predicted shifts available via online databases.	δ 9.77 (t, 1H), 2.42 (dt, 2H), 1.65 (sext, 2H), 0.95 (t, 3H)	[1]
¹³ C NMR	Predicted shifts available via online databases.	δ 202.8 (CHO), 45.8 (CH ₂), 15.7 (CH ₂), 13.7 (CH ₃)	[1][4]
Monoisotopic Mass	106.0185425 Da	72.0575149 Da	[5]



Synthesis and Reactivity

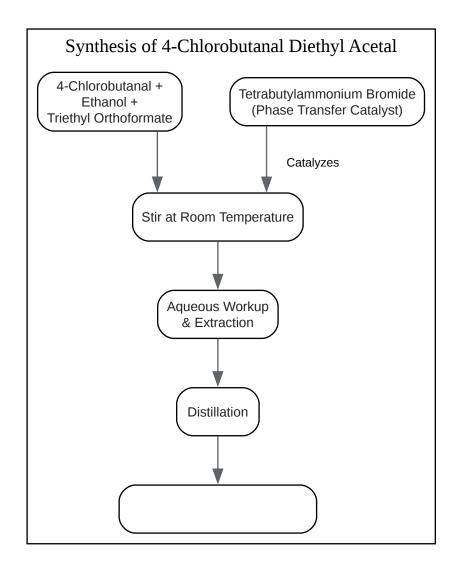
4-Chlorobutanal's high reactivity makes it a valuable synthetic intermediate, but also presents challenges in its isolation and storage.[1][2] A common strategy to overcome its instability is the in-situ formation and immediate use, or the conversion to a more stable acetal, such as **4-chlorobutanal** diethyl acetal.

General Synthesis of 4-Chlorobutanal Diethyl Acetal

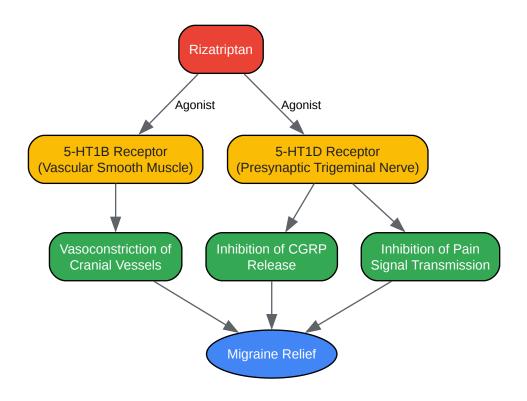
The diethyl acetal serves as a stable and manageable equivalent of **4-chlorobutanal**. It can be synthesized by reacting **4-chlorobutanal** with ethanol and triethyl orthoformate.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine **4-chlorobutanal** (1.0 eq) and ethanol (solvent).
- Reagents: Add triethyl orthoformate (1.0 to 2.0 eq) to the mixture. The triethyl orthoformate acts as a dehydrating agent.
- Catalyst: Introduce a phase transfer catalyst, such as tetrabutylammonium bromide, to the reaction mixture.[6]
- Reaction Conditions: Stir the reaction mixture at room temperature.
- Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC).
- Workup and Purification: Upon completion, the reaction mixture is worked up through extraction and purified by distillation to yield 4-chlorobutanal diethyl acetal.[6]









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